molecular formula C7H7FN2O2 B13122876 (3-Fluoro-2-nitrophenyl)methanamine

(3-Fluoro-2-nitrophenyl)methanamine

Cat. No.: B13122876
M. Wt: 170.14 g/mol
InChI Key: VUIRCERDXWQSPA-UHFFFAOYSA-N
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Description

(3-Fluoro-2-nitrophenyl)methanamine is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-nitrophenyl)methanamine typically involves the nitration of a fluorobenzene derivative followed by amination. One common method starts with the nitration of 3-fluorotoluene to produce 3-fluoro-2-nitrotoluene. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine group, resulting in this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2-nitrophenyl)methanamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Reduction: (3-Fluoro-2-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

(3-Fluoro-2-nitrophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the nitro and amine groups can participate in various biochemical interactions .

Comparison with Similar Compounds

  • (2-Fluoro-3-nitrophenyl)methanamine
  • (2-Fluoro-4-nitrophenyl)methanamine
  • (4-Fluoro-3-nitrophenyl)methanamine

Comparison: (3-Fluoro-2-nitrophenyl)methanamine is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

(3-fluoro-2-nitrophenyl)methanamine

InChI

InChI=1S/C7H7FN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H,4,9H2

InChI Key

VUIRCERDXWQSPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])CN

Origin of Product

United States

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